2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide
Description
This compound features a central acetamide group bridging two distinct moieties: a 2,5-dioxopyrrolidin-1-yl (succinimide-like) group and a 1-(thiophen-2-yl)cyclopentyl unit. The thiophene-substituted cyclopentyl group introduces aromaticity and conformational rigidity, which may enhance binding to hydrophobic pockets in enzymes or receptors. While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with kinase inhibitors and antiproliferative agents .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-thiophen-2-ylcyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-12(10-17-13(19)5-6-14(17)20)16-15(7-1-2-8-15)11-4-3-9-21-11/h3-4,9H,1-2,5-8,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXYKQVKKJGQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Thiophene vs. Benzothiazole : Thiophene’s smaller size and lower electron deficiency may favor interactions with shallow binding pockets, whereas benzothiazoles could target deeper, more electron-rich regions .
- Dioxopyrrolidinyl vs.
- Synthesis Challenges : The target compound’s cyclopentyl-thiophene moiety likely requires regioselective alkylation, akin to methods in , but with stricter steric control due to the bicyclic system .
Biological Activity
2-(2,5-Dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a novel compound that has attracted attention in the scientific community due to its unique structural features and potential biological applications. This compound combines a pyrrolidinone ring, a thiophene moiety, and a cyclopentyl group, which may contribute to its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Functional Groups
- Pyrrolidinone Ring : Known for its role in various biological activities.
- Thiophene Moiety : Often associated with anti-inflammatory and anticancer properties.
- Cyclopentyl Group : Contributes to the compound's hydrophobicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that the compound may inhibit certain enzymes by mimicking natural substrates, thus blocking active sites and preventing catalysis. This mechanism can lead to various downstream effects in cellular signaling pathways.
Anti-inflammatory and Anticancer Properties
Research indicates that compounds containing thiophene rings often exhibit significant anti-inflammatory and anticancer activities. The presence of the thiophene moiety in this compound suggests similar potential.
Case Studies
- In Vitro Studies : Initial studies have shown that derivatives of similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess such properties.
- Enzyme Inhibition : Preliminary assays indicate that this compound could inhibit specific enzymes involved in inflammatory pathways, although further studies are required to confirm these findings.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(2,5-Dioxopyrrolidin-1-yl)-N-(1-(furan-2-yl)cyclopropyl)acetamide | Furan Structure | Moderate anti-inflammatory |
| 2-(2,5-Dioxopyrrolidin-1-yl)-N-(1-(phenyl)cyclopropyl)acetamide | Phenyl Structure | Weak anticancer |
The presence of the thiophene ring in our compound may enhance its reactivity and interactions with biological targets compared to these similar compounds.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reagents Used : Acyl chlorides, amines, thiophene derivatives.
- Catalysts : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine).
Industrial production may utilize continuous flow synthesis techniques for efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
